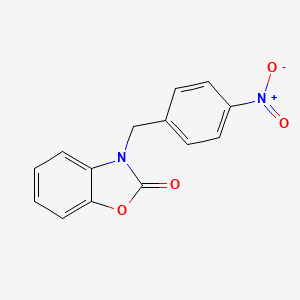

3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the nitrobenzyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 4-nitrobenzyl bromide with 2-aminophenol under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions usually involve the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Reduction: The major product is 3-(4-aminobenzyl)-1,3-benzoxazol-2(3H)-one.

Substitution: Depending on the substituent introduced, various substituted benzoxazoles can be formed.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: The compound is valuable in studying enzyme inhibition and as a probe in biochemical assays. Additionally, benzoxazole derivatives, including 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one, have demonstrated potential biological activities, such as antimicrobial and anticancer properties.

- Industry: It is used in developing materials with specific optical or electronic properties.

Biological Activities

This compound has potential antimicrobial and anticancer properties.

Antimicrobial Activity: In vitro tests have shown that benzoxazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. Minimal inhibitory concentrations (MIC) for active compounds indicate that modifications to the benzoxazole structure can significantly influence antimicrobial efficacy.

Anticancer Activity: Some studies suggest that benzoxazole derivatives can inhibit kinases involved in tumor growth and proliferation. For instance, the compound has exhibited inhibitory activity against Met kinase, which is implicated in various cancers, potentially reducing tumor cell viability and proliferation.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves reacting 4-nitrobenzyl bromide with 2-aminophenol under basic conditions, such as using potassium carbonate in dimethylformamide at elevated temperatures.

Types of Reactions:

- Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

- Substitution: The benzoxazole ring can undergo electrophilic substitution reactions like nitration or halogenation, depending on the reaction conditions and reagents.

Quorum Sensing Inhibition

1,3-benzoxazol-2(3H)-one derivatives can act as quorum sensing inhibitors (QSIs) . In vitro quorum sensing inhibitor screen (QSIS) assays have indicated that certain 1,3-benzoxazol-2(3H)-one derivatives inhibit the QS system in Pseudomonas aeruginosa PA01 strain . They also significantly reduced elastase production, biofilm formation, and swarming motility . These QSI molecules could potentially be used with conventional antibiotics to increase disease control efficiency and extend the lifespan of established antimicrobials .

Additional Biological Activities of Benzoxazoles

Benzoxazole derivatives have demonstrated diverse biological activities :

- Anti-inflammatory and Analgesic Activity: Certain 3-aminoalkyl-2-oxo-3H-benzoxazole derivatives have shown potent analgesic and anti-inflammatory activity .

- Antihyperglycemic Agents: Some benzoxazole derivatives have demonstrated potent agonism to PPAR-γ, comparable to rosiglitazone, a well-known antihyperglycemic agent .

- Anti-Mycobacterial Activity: Halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4-(3H)-diones were synthesized and screened in vitro against different strains of mycobacterium, with some compounds showing significant activity .

Disclaimer

Mécanisme D'action

The mechanism of action of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with aromatic residues in proteins, affecting their function. The exact pathways depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-nitrobenzyl chloroformate

- 4-nitrobenzyl alcohol

- 4-nitrobenzyl bromide

Uniqueness

3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the nitrobenzyl group and the benzoxazole ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Activité Biologique

3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is an organic compound belonging to the benzoxazole class, characterized by the presence of a nitrobenzyl group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C₁₄H₁₀N₂O₄, with a molecular weight of 270.24 g/mol. The synthesis typically involves the reaction of 4-nitrobenzyl bromide with 2-aminophenol under basic conditions, often utilizing potassium carbonate in dimethylformamide at elevated temperatures .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of benzoxazoles, including this compound. In vitro tests have shown that compounds within this class exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, a series of benzoxazole derivatives were tested against Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) for active compounds were documented, indicating that modifications to the benzoxazole structure can significantly influence antimicrobial efficacy .

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| This compound | TBD | TBD |

| Derivative A | 32 | 64 |

| Derivative B | 16 | 32 |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored. Some studies suggest that these compounds can inhibit certain kinases involved in tumor growth and proliferation. For instance, the compound has been noted to exhibit inhibitory activity against Met kinase, which is implicated in various cancers. This inhibition could potentially lead to reduced tumor cell viability and proliferation .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The nitro group may participate in redox reactions while the benzoxazole ring can engage with aromatic residues in proteins, altering their function.

Case Studies

In one notable study, a series of benzoxazole derivatives were evaluated for their cytotoxic effects on cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer). The results indicated that certain derivatives had significant cytotoxicity compared to controls, suggesting that structural modifications could enhance therapeutic efficacy .

Propriétés

IUPAC Name |

3-[(4-nitrophenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-14-15(12-3-1-2-4-13(12)20-14)9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQPVRSJTZNENL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.